6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone
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Overview
Description
6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone is a complex organic compound characterized by its unique furoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 2,4-dimethylphenyl derivatives with suitable furoisoindole precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: The compound is investigated for its use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar in structure but with different substituents, leading to varied chemical and biological properties.
4-(2,6-bis(3,4-dimethylphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-4-carbonyl)benzoic acid: Another related compound with distinct functional groups and applications.
Uniqueness
6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone is unique due to its specific furoisoindole core and the presence of 2,4-dimethylphenyl substituents
Properties
CAS No. |
61369-76-4 |
---|---|
Molecular Formula |
C18H11NO5 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)furo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C18H11NO5/c1-8-3-4-14(9(2)5-8)19-15(20)10-6-12-13(7-11(10)16(19)21)18(23)24-17(12)22/h3-7H,1-2H3 |
InChI Key |
XZDBOBXRWJONEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)OC4=O)C |
Origin of Product |
United States |
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